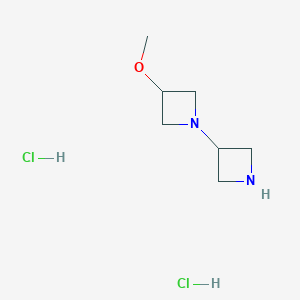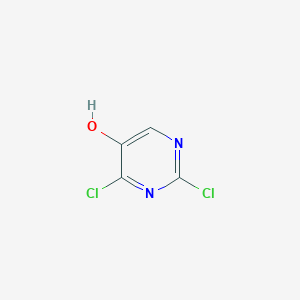
2,4-二氯嘧啶-5-醇
描述
2,4-Dichloropyrimidin-5-ol is a heterocyclic organic compound with the molecular formula C4H2Cl2N2O and a molecular weight of 164.98 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2,4-Dichloropyrimidin-5-ol involves a sequence of reactions including aromatic nucleophilic substitution, solvolysis, and Claisen–Schmidt condensation . One method involves the reaction of 2,4-dichloropyrimidin-5-ol with potassium carbonate and sodium iodide in acetone at room temperature . Another method involves the reaction of 2,4-dichloro-5-methoxypyrimidine with boron tribromide .Molecular Structure Analysis
The InChI code for 2,4-Dichloropyrimidin-5-ol is 1S/C4H2Cl2N2O/c5-3-2(9)1-7-4(6)8-3/h1,9H . This indicates that the molecule consists of a pyrimidine ring with two chlorine atoms and one hydroxyl group attached .Chemical Reactions Analysis
2,4-Dichloropyrimidin-5-ol can undergo various chemical reactions due to the presence of the reactive chlorine atoms and the hydroxyl group. For example, it can participate in Suzuki coupling reactions to yield diarylated pyrimidines .Physical And Chemical Properties Analysis
2,4-Dichloropyrimidin-5-ol has a density of 1.7±0.1 g/cm3 . It has a boiling point of 272.0±20.0 °C at 760 mmHg . The exact melting point is not specified in the retrieved information .科学研究应用
Synthesis of Medicinally Important Compounds
2,4-Dichloropyrimidin-5-ol serves as a starting material in the synthesis of various medicinally significant compounds. Deng and Mani (2006) described an efficient synthetic route to 4-aryl-5-pyrimidinylimidazoles, which are important in medicinal chemistry. This process involves sequential substitution of the chloro groups in 2,4-dichloropyrimidin-5-ol, leading to the formation of pyrimidinylalkyne derivatives, which are further processed to yield the desired pyrimidinyl imidazoles (Deng & Mani, 2006).
Chlorination Studies
Harnden and Hurst (1990) conducted studies on the synthesis and chlorination of some pyrimidin-4-ols, providing insights into the reactivity and modification of compounds related to 2,4-dichloropyrimidin-5-ol. This research contributes to the understanding of how different functional groups in pyrimidin-4-ols affect their chemical behavior, particularly in chlorination reactions (Harnden & Hurst, 1990).
Development of Antiviral Agents
Vince and Hua (1990) explored the synthesis of compounds from 2,4-dichloropyrimidin-5-ol derivatives for potential antiviral applications. Their study highlights the development of carbocyclic nucleosides, demonstrating the role of 2,4-dichloropyrimidin-5-ol derivatives in the creation of potent antiviral agents, particularly against HIV (Vince & Hua, 1990).
Molecular Sensing Applications
Yadav and Singh (2018) developed a fluorescent sensor using a derivative of 2,4-dichloropyrimidin-5-ol for the selective detection of aluminum ions. This sensor, applicable in biological settings like bacterial cell imaging, demonstrates the versatility of 2,4-dichloropyrimidin-5-ol derivatives in the field of molecular sensing and diagnostics (Yadav & Singh, 2018).
Synthesis of Nucleoside Analogues
Kubelka et al. (2010) explored the synthesis of 2,4-disubstituted pyrimidin-5-yl C-2′-deoxyribonucleosides using 2,4-dichloropyrimidin-5-ol. Their research contributes to the development of diverse nucleoside analogues, which are crucial in pharmaceutical research and drug development (Kubelka et al., 2010).
Inhibitory Effects on Virus Multiplication
Colla et al. (1977) discovered that dichloropyrimidines, related to 2,4-dichloropyrimidin-5-ol, exhibit inhibitory effects on the multiplication of various viruses. This research indicates the potential use of these compounds in antiviral therapies (Colla et al., 1977).
安全和危害
2,4-Dichloropyrimidin-5-ol is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
属性
IUPAC Name |
2,4-dichloropyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-3-2(9)1-7-4(6)8-3/h1,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKKWDVIKYMIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyrimidin-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



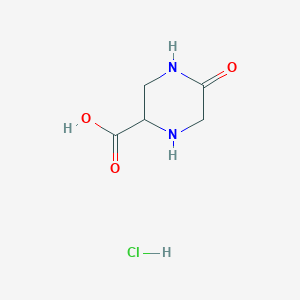
![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1434545.png)
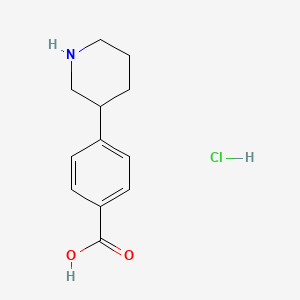
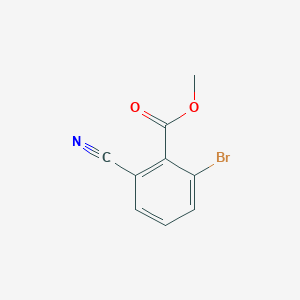
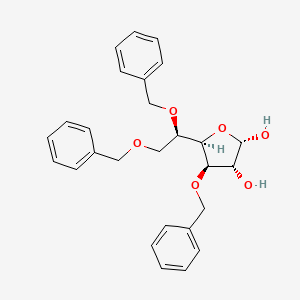
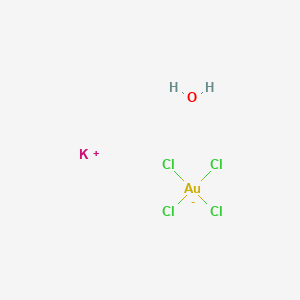
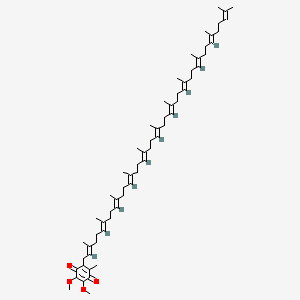
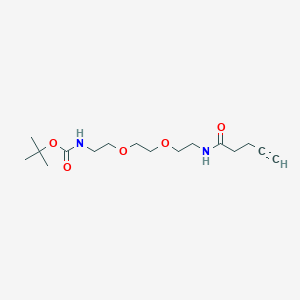
![1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene](/img/structure/B1434557.png)
![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1434560.png)
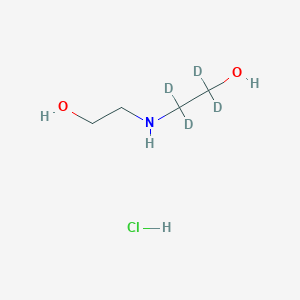
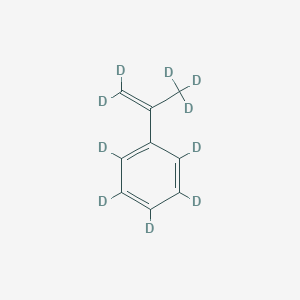
![Cyclopenta[fg]tetracene-1,2-dione](/img/structure/B1434565.png)
